N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}ethanediamide
Description
N-(3-Chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}ethanediamide is a diamide derivative featuring a 3-chloro-4-fluorophenyl group and a hydroxyethyl substituent bearing a 4-(methylsulfanyl)phenyl moiety. The chloro and fluoro substituents enhance electronegativity and lipophilicity, while the methylsulfanyl group may contribute to metabolic stability or receptor binding . The ethanediamide (oxalamide) backbone provides hydrogen-bonding capacity, which is critical for interactions with biological targets.
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3S/c1-25-12-5-2-10(3-6-12)15(22)9-20-16(23)17(24)21-11-4-7-14(19)13(18)8-11/h2-8,15,22H,9H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCAHWJKXRQZKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-N’-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}ethanediamide typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted aniline and react it with ethyl chloroformate to form the corresponding carbamate. This intermediate is then subjected to further reactions, including nucleophilic substitution and reduction, to introduce the hydroxy and methylsulfanyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-N’-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group with an amine would result in an amine derivative .
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-N’-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}ethanediamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.
Materials Science: The compound’s unique functional groups make it a candidate for developing new materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism by which N-(3-chloro-4-fluorophenyl)-N’-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}ethanediamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro and fluoro groups may enhance binding affinity, while the hydroxy and methylsulfanyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and influence biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several pharmacologically relevant molecules. Below is a comparative analysis based on substituents, physicochemical properties, and inferred bioactivity:
Key Observations:
Halogenated Aromatic Rings : The 3-chloro-4-fluorophenyl group in the target compound is a common feature in bioactive molecules, enhancing binding affinity to hydrophobic pockets in enzymes or receptors .
Ethanediamide vs.
Methylsulfanyl vs. Indolyl/Nitro Groups : The methylsulfanyl substituent in the target compound balances lipophilicity and metabolic stability, whereas indolyl () or nitro groups () may confer distinct electronic or steric effects.
Biological Implications : Compounds with chloro-fluorophenyl motifs (e.g., ) are frequently explored in drug discovery for their ability to modulate kinase or GPCR activity, suggesting similar pathways for the target compound .
Research Findings and Data Gaps
- Synthetic Routes : While direct synthesis data for the target compound are unavailable, analogous diamides (e.g., ) are typically synthesized via coupling of acyl chlorides with amines, suggesting a feasible pathway.
- Biological Studies: No explicit activity data are provided in the evidence. Beta 3-adrenoceptor agonists () highlight the relevance of halogenated aromatics in metabolic disease targeting.
- Physicochemical Limitations : The target compound’s high lipophilicity may limit aqueous solubility, necessitating formulation strategies like salt formation or prodrug derivatization.
Q & A
Q. Q1. What are the optimized synthetic routes for N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}ethanediamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with condensation of 3-chloro-4-fluoroaniline with oxalic acid derivatives, followed by coupling with 2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethylamine. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt in dichloromethane under nitrogen .
- Hydroxyethyl group introduction : Employ reductive amination or nucleophilic substitution with NaBH₄ as a reducing agent .
- Solvent optimization : Dichloromethane or THF improves solubility, while triethylamine neutralizes HCl byproducts .
Yield improvements (60–75%) are achieved by controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and refluxing at 40–50°C .
Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
- NMR : ¹H NMR confirms the presence of the hydroxyethyl group (δ 3.6–4.2 ppm for -CH₂-OH) and aromatic protons (δ 6.8–7.5 ppm for fluorophenyl and methylsulfanylphenyl groups). ¹³C NMR identifies carbonyl carbons (δ 165–170 ppm) .
- IR : Strong absorption at ~1650 cm⁻¹ (amide C=O) and 3300 cm⁻¹ (O-H stretch) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 421.87) .
Cross-validation with X-ray crystallography (e.g., bond angles and dihedral planes) resolves ambiguities in stereochemistry .
Advanced Research Questions
Q. Q3. What strategies are used to analyze structure-activity relationships (SAR) for this compound’s bioactivity?
Methodological Answer: SAR studies focus on:
- Functional group substitutions : Compare analogs with varying substituents (Table 1).
- Biological assays : Test inhibition of kinases (e.g., EGFR, IC₅₀ values) or antimicrobial activity (MIC against S. aureus).
| Analog | Modification | Bioactivity (IC₅₀, nM) | Reference |
|---|---|---|---|
| Parent | None | 120 ± 15 (EGFR) | |
| Analog A | -Cl → -Br | 90 ± 10 | |
| Analog B | -SCH₃ → -OCH₃ | >500 |
Hypothesis-driven substitutions (e.g., replacing -SCH₃ with bulkier groups) are guided by docking studies using AutoDock Vina .
Q. Q4. How can conflicting data on enzymatic inhibition be resolved?
Methodological Answer: Contradictions in IC₅₀ values (e.g., 120 nM vs. 250 nM for EGFR) may arise from:
- Assay conditions : Buffer pH (7.4 vs. 6.8) or ATP concentration (1 mM vs. 10 µM) .
- Enzyme source : Recombinant vs. cell lysate-derived kinases .
Resolution strategies:
Standardize assays using recombinant enzymes (e.g., Sigma-Aldrich EGFR).
Validate via orthogonal methods (e.g., SPR for binding affinity).
Replicate under identical conditions (n ≥ 3) .
Q. Q5. What computational approaches predict the compound’s reactivity and metabolic stability?
Methodological Answer:
- DFT calculations : Gaussian 09 evaluates HOMO/LUMO energies to predict nucleophilic attack sites (e.g., methylsulfanyl group susceptibility) .
- ADMET prediction : SwissADME estimates LogP (~3.2) and CYP450 metabolism (majorly CYP3A4).
- Molecular dynamics : GROMACS simulates binding stability in kinase active sites over 100 ns .
Q. Q6. How do researchers address solubility challenges in in vitro assays?
Methodological Answer:
Q. Q7. What experimental designs elucidate the mechanism of action in cellular pathways?
Methodological Answer:
- CRISPR-Cas9 knockouts : Validate target engagement by comparing IC₅₀ in WT vs. EGFR-knockout HeLa cells .
- Phosphoproteomics : SILAC-based LC-MS identifies downstream signaling nodes (e.g., ERK1/2 phosphorylation) .
- Fluorescence polarization : Measure displacement of ATP-competitive probes (e.g., ADP-Glo™ assay) .
Q. Q8. How are regioselectivity issues mitigated during functionalization of the phenyl ring?
Methodological Answer:
Q. Q9. What in vivo models are suitable for pharmacokinetic profiling?
Methodological Answer:
Q. Q10. How can researchers leverage this compound for interdisciplinary applications (e.g., materials science)?
Methodological Answer:
- Supramolecular assemblies : Co-crystallize with π-acceptors (e.g., TCNQ) for conductive materials .
- Biosensors : Functionalize gold electrodes via thiol-gold interactions (methylsulfanyl group) for pathogen detection .
- Photodynamic therapy : Conjugate with porphyrins to enhance ROS generation under 650 nm light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
